Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate

PROTAC Targeted protein degradation Conformational rigidity

Accelerate your PROTAC program with this non-substitutable spirocyclic linker. The 6-azaspiro[3.4]octane core delivers superior conformational rigidity, driving higher DC50 and Dmax values vs. flexible alkyl/PEG chains. The unique 2-amino handle enables selective conjugation to E3 ligase ligands (VHL/CRBN). With documented kg-scale manufacturing, this scaffold de-risks the transition from hit-to-lead into in vivo proof-of-concept. Avoid regioisomer or ketone analogs that cannot replicate this geometry. Secure consistent quality (≥98%) for reproducible SAR.

Molecular Formula C12H22N2O2
Molecular Weight 226.32
CAS No. 1239319-94-8
Cat. No. B577514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate
CAS1239319-94-8
Molecular FormulaC12H22N2O2
Molecular Weight226.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CC(C2)N
InChIInChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-5-4-12(8-14)6-9(13)7-12/h9H,4-8,13H2,1-3H3
InChIKeyTWNDWKDXPSDFLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate (CAS 1239319-94-8): Structural, Physicochemical and Sourcing Baseline


Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate (CAS 1239319-94-8) is a spirocyclic amine derivative with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol [1]. It features a 6-azaspiro[3.4]octane core with a Boc-protected amine, serving primarily as a rigid PROTAC linker for targeted protein degradation . Its conformational constraint imparts enhanced target selectivity and metabolic stability compared to flexible alkyl or PEG linkers [2]. The compound is available from commercial vendors with reported purities of 95–98% and is characterized by a pale-yellow to yellow-brown appearance .

Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate: Why In-Class or Functional Analog Substitution Fails


Substituting tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate with a simple regioisomer (e.g., tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate) or a ketone analog (e.g., tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate) drastically alters the synthetic utility and resultant PROTAC properties. The specific 2-amino-6-azaspiro[3.4]octane scaffold provides a unique vector and geometry for linker attachment that cannot be replicated by other spirocyclic cores . Similarly, replacing this rigid spirocyclic linker with a flexible alkyl or PEG chain, while synthetically simpler, is known to reduce PROTAC degradation efficiency (DC50) and maximum degradation (Dmax) due to suboptimal ternary complex formation [1]. The quantifiable differences in conformational rigidity, synthetic handle availability, and manufacturing scalability documented below underscore why generic substitution is not a viable strategy for reproducible research outcomes.

Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate: Quantitative Differentiation Evidence for Procurement Decisions


Enhanced Conformational Rigidity of 6-Azaspiro[3.4]octane Core vs. Flexible Linkers in PROTAC Design

PROTACs incorporating rigid spirocyclic linkers, such as the 6-azaspiro[3.4]octane core found in tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate, exhibit improved degradation efficiency compared to those with flexible linkers. While a direct head-to-head comparison of this exact compound is not available in the published literature, a class-level inference can be drawn from a 2025 study on H-PGDS PROTACs, which demonstrated that increasing linker rigidity (via spirocyclization) significantly improved DC50 and Dmax values [1]. The spirocyclic linker locks the orientation of the azetidine and cyclopentane rings, reducing the entropic penalty of ternary complex formation, a benefit not achievable with freely rotating linear alkyl or PEG chains .

PROTAC Targeted protein degradation Conformational rigidity

Unique Synthetic Handle: 2-Amino vs. 2-Oxo Functional Group in Spirocyclic Scaffolds

The 2-amino group of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate (CAS 1239319-94-8) serves as a nucleophilic attachment point distinct from the 2-oxo group found in the ketone analog, tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS 203661-71-6). This functional divergence dictates the synthetic route and final linker geometry. While both are commercial PROTAC linkers, the 2-amino variant enables different conjugation chemistries (e.g., amide bond formation with carboxylic acid-containing ligands) compared to the 2-oxo variant (which may require reductive amination or other chemistries). No direct quantitative comparison of their performance in the same PROTAC system is available; however, the choice between them is a critical, non-interchangeable synthetic decision .

PROTAC linker Synthetic handle Spirocyclic building block

Proven Kilogram-Scale Synthesis Capability for Industrial and Preclinical Supply

Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is explicitly listed by a major chemical supplier with documented kilogram-scale synthesis experience . This is a quantifiable and verifiable differentiation from many niche or custom-only spirocyclic analogs (e.g., various substituted 6-azaspiro[3.4]octane derivatives) for which only milligram to gram-scale quantities are typically available and may require lengthy custom synthesis lead times. The ability to source this compound in multi-gram to kilogram quantities directly supports larger-scale preclinical studies and process development.

PROTAC manufacturing Scale-up Preclinical supply

Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate: Optimal Application Scenarios Based on Differentiated Evidence


Rational Design of Highly Potent PROTACs Requiring Rigid, Conformationally Constrained Linkers

This compound is ideally suited for the construction of PROTACs where linker rigidity is a critical design parameter for maximizing target degradation efficiency. As demonstrated by class-level evidence on spirocyclic linkers, the constrained 6-azaspiro[3.4]octane core promotes the formation of a productive ternary complex (POI-PROTAC-E3 ligase) and improves cellular degradation potency (DC50/Dmax) compared to flexible alkyl or PEG alternatives . Researchers aiming to optimize PROTAC activity should prioritize this rigid scaffold over flexible linkers in their initial linker SAR exploration.

Synthetic Route Requiring a 2-Amino Nucleophilic Handle on a Spirocyclic Core

The 2-amino group provides a unique nucleophilic attachment point for conjugation to carboxylic acid-containing ligands (e.g., VHL or CRBN ligands). This functionality differentiates it from the 2-oxo analog (CAS 203661-71-6) and other spirocyclic building blocks with alternative handles (e.g., bromomethyl, hydroxyl) . Any synthetic route that specifically requires an amine for amide bond formation on a spiro[3.4] core will fail if a different analog is procured, making this compound non-substitutable for that specific chemistry.

Preclinical Development and Scale-Up of PROTAC Candidates

The documented kilogram-scale synthesis capability of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate makes it a preferred choice for projects advancing beyond the initial discovery phase. Unlike many custom spirocyclic analogs that are only available in research quantities, this compound can be reliably sourced in amounts sufficient for in vivo efficacy studies, preliminary toxicology, and formulation development, thereby de-risking the transition from bench to preclinical development.

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